Spiro[bicyclo[2.2.1]heptane-2,4'-oxazolidin]-2'-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci)
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Overview
Description
Spiro[bicyclo[2.2.1]heptane-2,4’-oxazolidin]-2’-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci) is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic framework imparts unique chemical and physical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-2,4’-oxazolidin]-2’-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperatures to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,4’-oxazolidin]-2’-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-2,4’-oxazolidin]-2’-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,4’-oxazolidin]-2’-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci) involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[bicyclo[2.2.1]heptane-2,4’-[1,3]dioxane]-2’,5’-dione: Another spirocyclic compound with a different functional group, used in similar applications.
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane], 6,6-dimethyl-: A spirocyclic compound with an epoxide group, known for its reactivity and applications in organic synthesis.
Uniqueness
Spiro[bicyclo[221]heptane-2,4’-oxazolidin]-2’-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci) is unique due to its specific oxazolidinone functional group and spirocyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H17NO2 |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
(1'S,4R,4'R)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one |
InChI |
InChI=1S/C11H17NO2/c1-10(2)7-3-4-8(5-7)11(10)6-14-9(13)12-11/h7-8H,3-6H2,1-2H3,(H,12,13)/t7-,8+,11+/m0/s1 |
InChI Key |
IIRXFQFVVUAFGC-VAOFZXAKSA-N |
Isomeric SMILES |
CC1([C@H]2CC[C@H](C2)[C@]13COC(=O)N3)C |
Canonical SMILES |
CC1(C2CCC(C2)C13COC(=O)N3)C |
Origin of Product |
United States |
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